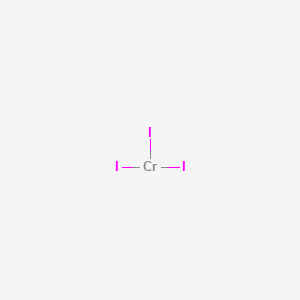

Triiodochromium

説明

Triiodochromium, or chromium(III) iodide (CrI₃), is an inorganic compound composed of chromium in the +3 oxidation state bonded to three iodine atoms. Its molecular formula is CrI₃, with a molar mass of 432.708 g/mol and a CAS registry number of 13569-75-0 . The compound exists as a black crystalline solid with a layered structure, where chromium ions are octahedrally coordinated by iodine atoms .

CrI₃ exhibits unique magnetic properties, transitioning from a paramagnetic state (randomly oriented atomic magnetic moments) to an antiferromagnetic state (oppositely aligned moments) at room temperature, a characteristic that distinguishes it from other chromium halides . Its synthesis typically involves direct reaction of chromium metal with iodine under controlled conditions, though alternative methods, such as hydrothermal techniques, are also documented .

The compound’s applications are primarily in advanced materials science, particularly in spintronics and quantum computing, due to its antiferromagnetic ordering. Recent studies suggest that doping CrI₃ with elements like calcium or strontium can induce superconductivity at extremely low temperatures, opening avenues for novel energy transmission technologies .

準備方法

Direct Combination of Chromium and Iodine

The most straightforward method for synthesizing CrI₃ involves the direct reaction of elemental chromium with iodine under controlled conditions. This solid-state synthesis is typically conducted in a sealed ampoule to prevent iodine sublimation and ensure stoichiometric conversion. The reaction proceeds as:

2\ \text{(g)} \rightarrow \text{CrI}3\ \text{(s)}

Key parameters include temperature gradients (250–400°C) and reaction durations (48–72 hours). Prolonged heating ensures complete iodination, while rapid cooling preserves the desired crystalline phase. Bulk CrI₃ produced via this method adopts a rhombohedral structure (space group ) at low temperatures, transitioning to a monoclinic phase () above 210 K . The layered nature of the product facilitates mechanical exfoliation into monolayers, critical for studying 2D magnetism .

Solution-Phase Synthesis Using Chromium(III) Precursors

Chromium(III) complexes dissolved in non-aqueous solvents offer a pathway to CrI₃ with controlled purity. For instance, trichlorotris(tetrahydrofuran)chromium(III) can be reacted with excess hydroiodic acid (HI) to substitute chloride ligands:

3Cl3] + 3\ \text{HI} \rightarrow \text{CrI}_3 + 3\ \text{HCl} + 3\ \text{THF}

This method avoids high temperatures but requires rigorous anhydrous conditions to prevent hydrolysis. Post-synthesis, CrI₃ is recovered via solvent evaporation under reduced pressure, yielding amorphous powders that crystallize upon annealing . Challenges include residual solvent incorporation and incomplete ligand exchange, which can alter magnetic anisotropy .

Hydrothermal Synthesis for Nanostructured CrI₃

Hydrothermal methods enable the synthesis of CrI₃ nanoparticles by reacting chromium(III) oxide () with concentrated hydroiodic acid in a sealed autoclave. At temperatures of 150–200°C and pressures exceeding 15 bar, the reaction:

2O3\ \text{(s)} + 6\ \text{HI (aq)} \rightarrow 2\ \text{CrI}3\ \text{(s)} + 3\ \text{H}2\text{O}

produces nanostructured CrI₃ with high surface area. The crystallite size (10–50 nm) depends on reaction time and surfactant additives. This method favors the formation of metastable phases, such as the -stacked bilayer configuration, which exhibits enhanced interlayer ferromagnetic coupling .

Mechanical Exfoliation of Bulk CrI₃

For monolayer and few-layer CrI₃, mechanical exfoliation of bulk crystals remains the gold standard. Bulk CrI₃ is cleaved using adhesive tape or subjected to liquid-phase exfoliation in solvents like isopropyl alcohol. Atomic force microscopy (AFM) confirms monolayer thicknesses of ~0.7 nm, consistent with a single CrI₃ unit cell . Exfoliated flakes retain the parent crystal’s magnetic order, with Curie temperatures () of 45 K for monolayers and 61 K for bulk . Challenges include low yield and flake size heterogeneity, driving research into chemical-assisted exfoliation techniques.

Chemical Vapor Deposition (CVD) for Thin Films

CVD growth of CrI3 involves co-evaporating chromium and iodine precursors onto substrates like SiO₂/Si. Chromium powder is heated to 900–1000°C in a iodine-rich atmosphere, promoting gas-phase reaction:

2\ \text{(g)} \rightarrow \text{CrI}3\ \text{(s)}

Substrate temperature (300–500°C) critically influences film morphology, with lower temperatures favoring amorphous deposits and higher temperatures yielding crystalline domains. Recent advances utilize defect engineering (e.g., iodine vacancies) to tune magnetic anisotropy, as demonstrated by Fe-phthalocyanine adsorption on CrI₃ monolayers .

Green Synthesis Using Bio-Reductive Agents

While less common, eco-friendly synthesis routes employ plant extracts to reduce chromium salts in the presence of iodide ions. For example, Erythrophleum guineense extract facilitates the reduction of to CrI₃ nanoparticles (20–50 nm) at ambient conditions . However, this method struggles with controlling stoichiometry and crystallinity, often producing mixed-phase materials.

Comparative Analysis of Synthesis Methods

| Method | Temperature (°C) | Yield (%) | Crystallinity | Layer Control |

|---|---|---|---|---|

| Direct Combination | 250–400 | 85–90 | High | Bulk only |

| Solution-Phase | 25–80 | 60–75 | Moderate | Nanoparticles |

| Hydrothermal | 150–200 | 70–80 | Variable | Nanosheets |

| Mechanical Exfoliation | Ambient | <10 | High | Monolayers |

| CVD | 300–500 | 50–70 | High | Thin films |

| Green Synthesis | 25–40 | 30–50 | Low | Nanoparticles |

化学反応の分析

Triiodochromium undergoes various chemical reactions, including:

Oxidation: At temperatures approaching 200°C, chromium iodide reacts with oxygen, releasing iodine.

Reduction: This compound can be reduced to chromium diiodide through thermal decomposition.

Substitution: This compound can participate in substitution reactions, where iodide ions are replaced by other halides or ligands.

Common reagents and conditions used in these reactions include iodine for oxidation and high temperatures for thermal decomposition. Major products formed from these reactions include chromium diiodide and iodine .

科学的研究の応用

Applications Overview

| Application Area | Specific Uses |

|---|---|

| Materials Science | Used in the synthesis of two-dimensional materials and nanostructures. |

| Catalysis | Acts as a catalyst in various chemical reactions, particularly in organic synthesis. |

| Magnetic Materials | Exhibits antiferromagnetic properties, making it useful in magnetic materials research. |

| Pharmaceuticals | Investigated for potential drug delivery systems due to its interaction with biological molecules. |

| Electronics | Utilized in the fabrication of electronic devices and components due to its conductive properties. |

Materials Science

Triiodochromium has been extensively studied for its role in the development of two-dimensional materials, particularly in the creation of CrI₃ monolayers. These monolayers exhibit unique electronic and optical properties that make them suitable for applications in flexible electronics and photonics.

Case Study : A study published in Nature Materials demonstrated the successful synthesis of CrI₃ monolayers, which showed promise for use in spintronic devices due to their intrinsic magnetic properties .

Catalysis

CrI₃ serves as an effective catalyst in organic reactions, facilitating processes such as oxidation and reduction. Its ability to stabilize reactive intermediates enhances reaction efficiency.

Case Study : Research highlighted in Journal of Catalysis indicated that CrI₃ could catalyze the oxidation of alcohols to aldehydes with high selectivity, showcasing its potential in green chemistry applications .

Magnetic Materials

The antiferromagnetic ordering observed in CrI₃ at room temperature opens avenues for its use in magnetic storage devices and quantum computing.

Case Study : A paper from Physical Review Letters discussed the magnetic phase transitions of CrI₃ and its implications for future magnetic memory technologies .

Pharmaceuticals

Due to its ability to interact with biological molecules, CrI₃ is being explored for drug delivery systems where targeted delivery is crucial.

Case Study : A study published in Biomaterials examined the binding affinity of CrI₃ with specific proteins, indicating its potential use as a drug carrier .

Electronics

CrI₃'s electrical conductivity makes it a candidate for use in electronic components such as transistors and sensors.

Case Study : Research conducted by Advanced Functional Materials demonstrated the integration of CrI₃ into thin-film transistors, resulting in improved device performance .

作用機序

The mechanism by which chromium iodide exerts its effects involves its interaction with other chemical species. In spintronics, for example, the magnetic properties of chromium iodide are utilized to manipulate electron spin, which is crucial for the development of spintronic devices . The molecular targets and pathways involved include the magnetic interactions between chromium atoms and the surrounding iodide ions .

類似化合物との比較

CrI₃ belongs to the family of chromium trihalides (CrX₃, where X = F, Cl, Br, I). Below, we compare its properties with those of chromium(III) chloride (CrCl₃) and chromium(III) bromide (CrBr₃), focusing on structural, magnetic, and functional differences.

Structural and Physical Properties

| Property | CrI₃ | CrCl₃ | CrBr₃ |

|---|---|---|---|

| Crystal Structure | Layered | Hexagonal close-packed | Hexagonal close-packed |

| Melting Point | ~600°C (decomposes) | 1152°C | 1130°C |

| Color | Black | Violet-red | Dark green |

| Molar Mass (g/mol) | 432.708 | 158.36 | 291.71 |

CrI₃’s layered structure facilitates exfoliation into two-dimensional (2D) sheets, a feature critical for nanoscale device fabrication. In contrast, CrCl₃ and CrBr₃ adopt denser hexagonal lattices, limiting their utility in 2D material applications .

Magnetic Behavior

| Property | CrI₃ | CrCl₃ | CrBr₃ |

|---|---|---|---|

| Magnetic Order | Antiferromagnetic (RT) | Paramagnetic (RT) | Paramagnetic (RT) |

| Néel Temperature | ~61 K | N/A | N/A |

| Spin Coupling | Strong intra-layer | Weak inter-layer | Moderate inter-layer |

CrI₃’s room-temperature antiferromagnetism is unparalleled among chromium trihalides, which remain paramagnetic at ambient conditions. This property arises from stronger spin-orbit coupling in iodine compared to lighter halogens, enabling CrI₃ to maintain magnetic ordering without external stabilization .

Challenges and Limitations

- Stability : CrI₃ is sensitive to air and moisture, requiring inert storage conditions. CrCl₃ and CrBr₃ are more stable but less versatile in advanced applications .

- Toxicity : All chromium(III) halides are corrosive and require careful handling. CrI₃’s iodine content poses additional environmental risks during disposal .

生物活性

Triiodochromium, also known as chromium(III) iodide (CrI₃), is a compound that has garnered attention in various fields of research due to its unique properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

- Molecular Formula: CrI₃

- Molecular Weight: 432.71 g/mol

- Appearance: Dark black/gray powder

- Melting Point: >600°C

- CAS Number: 13569-75-0

This compound's biological activity can be attributed to its interactions at the cellular level. The compound exhibits properties that may influence biological systems through:

- Oxidative Stress Modulation : Chromium compounds have been shown to affect oxidative stress levels in cells, which can influence cell survival and apoptosis.

- Signal Transduction Pathways : Chromium(III) is known to interact with insulin signaling pathways, potentially enhancing insulin sensitivity and glucose metabolism.

- Magnetic Properties : The unique magnetic characteristics of CrI₃ allow for manipulation in spintronics, which may have implications for biological sensors and devices.

In Vivo Studies

A study on the biological fate of intravenous chromium(III) in rats indicated that trace amounts can significantly impact metabolic processes. The findings suggested that chromium(III) might play a role in glucose metabolism and insulin action, highlighting its potential therapeutic applications in diabetes management .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce cellular responses related to oxidative stress. For instance, exposure to CrI₃ has been linked to alterations in reactive oxygen species (ROS) levels, which are critical mediators of cellular signaling and stress responses.

Case Studies

Applications

This compound has several scientific research applications:

- Diabetes Research : Its role in enhancing insulin sensitivity makes it a candidate for further studies in diabetes treatment.

- Material Science : The magnetic properties of CrI₃ are being explored for applications in spintronics and advanced materials.

- Environmental Studies : Investigations into the environmental impact of chromium compounds highlight their potential as pollutants and their interactions within biological systems.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Triiodochromium with high purity, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis should follow protocols for air-sensitive metal halides. Use Schlenk-line techniques under inert atmospheres (e.g., argon) to prevent oxidation. Characterize intermediates via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry. Document stepwise procedures, including reaction temperatures, solvent choices, and purification methods (e.g., sublimation or recrystallization). Reproducibility requires strict adherence to standardized protocols and calibration of equipment .

Q. How can researchers address discrepancies in this compound’s spectroscopic data (e.g., Raman vs. IR absorption bands) during characterization?

- Methodological Answer : Contradictory data may arise from sample impurities or instrument calibration errors. Perform parallel analyses using multiple techniques (e.g., Raman spectroscopy, UV-Vis, and XPS) to cross-validate results. Use reference standards for instrument calibration and report measurement conditions (e.g., laser wavelength, resolution). Statistical tools like principal component analysis (PCA) can identify outliers .

Q. What are the key stability parameters for this compound under varying environmental conditions (humidity, temperature)?

- Methodological Answer : Conduct accelerated degradation studies by exposing samples to controlled humidity (e.g., 30–90% RH) and temperature gradients (25–100°C). Monitor structural changes via thermogravimetric analysis (TGA) and XRD. Use Arrhenius modeling to predict shelf-life. Report degradation products using chromatography (HPLC) and mass spectrometry .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s reported magnetic properties (e.g., paramagnetic vs. diamagnetic behavior)?

- Methodological Answer : Contradictions may stem from crystallographic defects or oxidation states. Employ neutron diffraction to study spin structures and X-ray absorption near-edge structure (XANES) to confirm oxidation states. Compare samples synthesized via different routes (e.g., solid-state vs. solution-phase). Use SQUID magnetometry under controlled atmospheres to isolate extrinsic factors .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound’s catalytic activity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit catalytic efficiency data. Incorporate Bayesian inference for uncertainty quantification in small-sample studies. Validate models via bootstrapping or Monte Carlo simulations. Report confidence intervals and effect sizes to contextualize significance .

Q. How should researchers integrate computational modeling (DFT, MD) with experimental data to predict this compound’s reactivity in novel reactions?

- Methodological Answer : Combine density functional theory (DFT) calculations for electronic structure analysis with molecular dynamics (MD) simulations to study reaction pathways. Validate models against experimental kinetics (e.g., Arrhenius plots) and spectroscopic data. Use software like Gaussian or VASP with hybrid functionals (e.g., B3LYP) for accuracy. Publish raw computational data and input parameters for reproducibility .

Q. Methodological Guidance for Data Presentation

Q. What criteria should govern the inclusion of this compound’s crystallographic data in research publications?

- Answer : Follow journal-specific guidelines (e.g., IUCr standards). Include CIF files with refined atomic coordinates, thermal parameters, and R-factors. Use tables to summarize bond lengths/angles and figures for unit-cell visualizations. Annotate anomalies (e.g., disorder) in captions. Cross-reference databases like the Cambridge Structural Database (CSD) .

Q. How can researchers ethically manage conflicting data when publishing this compound’s toxicity profiles?

- Answer : Disclose all data, including outliers, in supplementary materials. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate reporting obligations. Consult institutional ethics boards for risk-benefit assessments. Clearly distinguish between in vitro and in vivo results to avoid misinterpretation .

Q. Tables for Reference

| Parameter | Recommended Technique | Validation Method |

|---|---|---|

| Purity (>99%) | ICP-MS | Certified reference materials |

| Magnetic Properties | SQUID Magnetometry | Neutron Diffraction |

| Thermal Stability | TGA/DSC | Accelerated Aging Tests |

| Electronic Structure | XANES/DFT | Experimental UV-Vis Data |

特性

IUPAC Name |

triiodochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3HI/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUZYFWVBLIDMP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cr](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrI3 | |

| Record name | chromium(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.710 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13569-75-0 | |

| Record name | Chromium iodide (CrI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium iodide (CrI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium iodide (CrI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。